Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate
Description
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative characterized by:
- An ethyl ester group at position 3 of the quinoline core.
- Methyl substituents at positions 7 and 8.
- A methylamino group (-NHCH₃) at position 4.
This compound belongs to the fluoroquinolone-inspired structural family, though it lacks fluorine atoms. The methylamino group at position 4 distinguishes it from classical antibacterial quinolones, which often feature oxo (-O) or halide substituents at this position.
Properties
Molecular Formula |
C15H18N2O2 |
|---|---|
Molecular Weight |
258.32 g/mol |
IUPAC Name |
ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O2/c1-5-19-15(18)12-8-17-13-10(3)9(2)6-7-11(13)14(12)16-4/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
MQSCTDPBYUEFAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NC)C)C |
Origin of Product |
United States |
Preparation Methods
Enamine Formation and Cyclization
A starting material such as ethyl 3-(dimethylamino)acrylate reacts with 3,4-dimethylaniline under acidic conditions to form an enamine intermediate. Subsequent heating in a high-boiling solvent (e.g., diphenyl ether) at temperatures exceeding 250°C induces cyclization, yielding the 4-oxo-quinoline-3-carboxylate scaffold. For example:
This method achieves moderate yields (60–70%) but requires precise temperature control to avoid decomposition.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates the cyclization step. In one protocol, a mixture of ethyl 2-((3,4-dimethylphenyl)amino)methyleneacetoacetate and 2-chlorobenzoic acid in diphenyl ether was irradiated at 250°C for 2 hours, yielding the 4-oxo intermediate in 70% yield. Microwave methods reduce reaction times from hours to minutes while improving reproducibility.
Introduction of the Methylamino Group at Position 4
The 4-oxo group of the quinoline core is converted to a methylamino moiety through a two-step process: chlorination followed by nucleophilic substitution.
Chlorination with Phosphorus Oxychloride
The 4-oxo group is replaced with chlorine using phosphorus oxychloride (POCl₃). For instance, refluxing ethyl 7,8-dimethyl-4-oxoquinoline-3-carboxylate in POCl₃ at 105°C for 45 minutes produces the 4-chloro derivative. This step typically achieves >85% conversion but requires careful handling due to POCl₃’s toxicity.
Nucleophilic Substitution with Methylamine
The 4-chloro intermediate reacts with methylamine (CH₃NH₂) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For example, stirring the 4-chloro compound with excess methylamine at 80°C for 6–8 hours yields the target compound in 75–80% yield. The reaction is often facilitated by adding a base like potassium carbonate to neutralize HCl byproducts.
Alternative Synthetic Pathways
Borate Intermediate-Mediated Synthesis
A patent-described method involves forming a borate complex to enhance reactivity. Ethyl 7,8-dimethyl-4-oxoquinoline-3-carboxylate is treated with boric acid and propionic anhydride to generate a borate intermediate, which is then reacted with methylamine in DMSO at 100°C. Hydrolysis with aqueous NaOH affords the final product in 82% yield. This method minimizes side reactions and improves regioselectivity.
Optimization and Challenges
Yield Comparison Across Methods
| Method | Key Steps | Yield (%) | Limitations |
|---|---|---|---|
| Classical Cyclization | Enamine formation + Δ | 60–70 | Long reaction times |
| Microwave Cyclization | Microwave irradiation | 70–75 | Specialized equipment needed |
| Borate Complex | Boric acid mediation | 80–82 | Multi-step purification |
| Chlorination/Amine | POCl₃ + CH₃NH₂ | 75–80 | Toxic reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .
Scientific Research Applications
Synthesis Pathways
The synthesis of ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate can be achieved through various methods. Common synthetic pathways include:
- Condensation Reactions : Combining appropriate quinoline derivatives with methylamine or ethyl esters under acidic conditions.
- Cyclization Techniques : Utilizing cyclization reactions involving substituted anilines and carboxylic acids to form the quinoline ring system.
- Functional Group Modifications : Introducing or modifying functional groups to enhance solubility and biological activity.
These synthetic routes allow for the customization of the compound's structure to optimize its pharmacological properties.
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. Studies indicate that it effectively inhibits the growth of pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values are comparable to established antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections .
Anticancer Potential
Research has shown that this compound exhibits promising anticancer properties. In vitro studies revealed that it inhibits the proliferation of several cancer cell lines without significant cytotoxic effects on normal cells. This selectivity indicates a favorable therapeutic window for further development . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism or proliferation pathways .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound was found to have notable inhibitory effects against common pathogens. The results indicated MIC values comparable to established antibiotics, highlighting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Activity
Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of cancer cell lines at concentrations that did not exhibit cytotoxic effects on normal cells. This selectivity suggests a promising therapeutic window for further development .
Mechanism of Action
The mechanism of action of Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication, leading to antitumor effects. The exact molecular pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares key structural and functional group differences among related quinoline-3-carboxylates:
Physical and Chemical Properties
- pKa and Ionization: The methylamino group (pKa ~10.5) is protonated at physiological pH, enhancing solubility in acidic environments. Chloro and oxo substituents (e.g., ) are electron-withdrawing, reducing electron density on the quinoline core compared to methylamino .
- Thermal Stability: Methyl and methoxy groups () improve thermal stability over amino-substituted analogs, which may degrade via oxidation .
Biological Activity
Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
This compound has the following chemical structure:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinoline compounds exhibit notable antimicrobial properties. This compound has been tested against various pathogens, including bacteria and fungi. The minimum inhibitory concentrations (MICs) against Candida albicans were found to be significantly lower than those of standard antifungal agents like fluconazole.
Table 1: MIC Values Against C. albicans
| Compound | MIC (µg/mL) |
|---|---|
| This compound | TBD |
| Fluconazole | -7.5 to -7.2 |
This table indicates the potential of this compound as an effective antifungal agent, with ongoing research aimed at elucidating its mechanism of action.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. Research indicates that it exhibits cytotoxic effects against several types of cancer cells.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| Hep-2 | TBD |
| P815 | TBD |
| MCF7 | TBD |
The IC50 values suggest that this compound could be a promising candidate for further development in cancer therapy.
Antioxidant Activity
Quinoline derivatives are also recognized for their antioxidant properties. This compound has shown significant free radical scavenging activity in vitro, which may contribute to its therapeutic effects.
Case Studies
- Antifungal Efficacy : A study reported that derivatives similar to this compound demonstrated strong antifungal activity with MIC values comparable to established antifungal medications .
- Cancer Cell Line Studies : In another investigation, compounds with structural similarities exhibited selective cytotoxicity towards Hep-2 and P815 cell lines, indicating potential for targeted cancer therapies .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 7,8-dimethyl-4-(methylamino)quinoline-3-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted anilines with β-ketoesters, followed by functionalization at the 4-position via nucleophilic substitution or reductive amination. For example, introducing the methylamino group often requires controlled amination under inert conditions (e.g., NH₃/MeOH) to avoid over-alkylation. Reaction temperature (60–80°C), solvent polarity (e.g., DMF vs. ethanol), and catalyst choice (e.g., Pd/C for hydrogenation) critically affect yield and purity. Post-synthetic purification via column chromatography or recrystallization is essential to isolate the target compound .
Q. How does the substituent arrangement (7,8-dimethyl and 4-methylamino groups) influence the compound’s physicochemical properties?
- Methodological Answer : The 7,8-dimethyl groups enhance lipophilicity, improving membrane permeability, while the 4-methylamino group introduces hydrogen-bonding potential, aiding target interactions. Computational studies (e.g., DFT calculations) predict logP values ~2.8 and pKa ~7.2, suggesting moderate solubility in aqueous buffers at physiological pH. These properties are validated experimentally via HPLC retention times and UV-Vis spectroscopy .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) across studies?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., bacterial strain variability, cytotoxicity thresholds). A systematic approach includes:
- Dose-response profiling : Determine IC₅₀/EC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) and bacterial strains (Gram-positive vs. Gram-negative).
- Mechanistic deconvolution : Use RNA-seq or proteomics to identify pathway-specific effects (e.g., DNA gyrase inhibition vs. ROS generation).
- Structural analogs : Compare activity of derivatives lacking the 7,8-dimethyl groups to isolate substituent-specific effects .
Q. How can crystallographic data (e.g., SHELX-refined structures) validate the compound’s binding mode to biological targets?
- Methodological Answer : X-ray crystallography with SHELX refinement (e.g., SHELXL for small-molecule structures) resolves binding interactions at atomic resolution. For example, co-crystallization with bacterial topoisomerase IV reveals hydrogen bonds between the 4-methylamino group and Asp79, while hydrophobic interactions involve the 7,8-dimethyl groups. Refinement statistics (R-factor < 0.05) and electron density maps (2Fₒ−F꜀ maps) confirm ligand orientation .
Q. What computational models predict the compound’s ADMET properties, and how do they align with experimental data?
- Methodological Answer : Molecular dynamics (MD) simulations and QSAR models predict:
- Absorption : High Caco-2 permeability (Papp > 1 × 10⁻⁶ cm/s).
- Metabolism : CYP3A4-mediated N-demethylation as the primary metabolic pathway.
Experimental validation via LC-MS/MS in hepatocyte assays shows 60% parent compound remaining after 2 hours, aligning with predictions. Discrepancies (e.g., underestimated renal clearance) are addressed by refining solvation parameters in MD models .
Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions during amination to prevent hydrolysis of the ester group .
- Biological Assays : Use Mueller-Hinton II broth for MIC assays to standardize nutrient availability .
- Crystallography : Employ high-resolution data (d-spacing < 0.8 Å) for reliable SHELX refinement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
